Uvarigranol C

説明

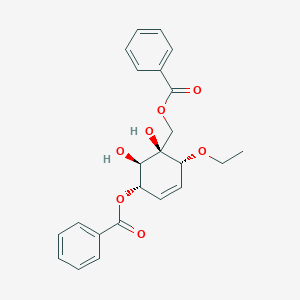

Structure

3D Structure

特性

IUPAC Name |

[(1R,2R,5S,6R)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAKQUSLVHHOC-VAWZGJIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C=C[C@@H]([C@H]([C@@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Uvarigranol C: A Technical Guide to its Discovery and Isolation from Uvaria boniana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of Uvarigranol C, a polyoxygenated cyclohexene identified from the plant Uvaria boniana. This document details the experimental protocols for its extraction and purification and presents available quantitative data.

Introduction

Uvaria boniana, a member of the Annonaceae family, is a plant that has been a source of diverse secondary metabolites. Phytochemical investigations have led to the isolation of various classes of compounds, including essential oils and flavonoids. Among the more structurally unique constituents are the polyoxygenated cyclohexenes. This guide focuses on a specific member of this class, this compound, and its related analogs, collectively referred to as uvaribonols. These compounds have garnered interest due to the established biological activities of similar polyoxygenated cyclohexenes from the Uvaria genus, which include cytotoxic, antimicrobial, and anti-inflammatory properties.

Discovery and Chemical Structure

This compound was first reported as part of a series of seven new polyoxygenated cyclohexenes, named uvaribonol A-G, isolated from the ethanol extract of the stems of Uvaria boniana[1]. While the initial publication did not use the name "this compound," this designation is now associated with one of these compounds, bearing the CAS number 172104-04-0. The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Subsequent research on the leaves of Uvaria boniana led to the isolation of two additional polyoxygenated cyclohexenes, named bonianol A and bonianol B, further highlighting the chemical diversity within this plant species[2].

Table 1: Spectroscopic Data for Bonianol A (a related polyoxygenated cyclohexene from Uvaria boniana) [2]

| Position | ¹H NMR (δH, mult., J in Hz) | ¹³C NMR (δC) |

| 1 | 4.25 (d, 2.4) | 73.2 |

| 2 | 5.92 (d, 2.4) | 128.9 |

| 3 | - | 136.8 |

| 4 | 4.60 (d, 5.4) | 72.9 |

| 5 | 2.65 (m) | 38.4 |

| 6α | 1.95 (m) | 28.5 |

| 6β | 1.80 (m) | |

| 7 | 3.65 (s) | 56.4 |

| 1' | - | 166.5 |

| 2', 6' | 8.05 (d, 7.5) | 129.8 |

| 3', 5' | 7.48 (t, 7.5) | 128.6 |

| 4' | 7.61 (t, 7.5) | 133.4 |

| 1'' | - | 166.2 |

| 2'', 6'' | 8.10 (d, 7.5) | 130.2 |

| 3'', 5'' | 7.52 (t, 7.5) | 128.7 |

| 4'' | 7.65 (t, 7.5) | 133.6 |

| OAc-α | 2.10 (s) | 170.1, 21.2 |

| OAc-β | 2.05 (s) | 170.5, 20.9 |

Note: Data for Bonianol A is provided as a representative example of a polyoxygenated cyclohexene from Uvaria boniana. Complete data for this compound from the primary literature was not available.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation of polyoxygenated cyclohexenes from Uvaria boniana and related species.

Plant Material Collection and Preparation

-

Collection: The stems of Uvaria boniana are collected from their natural habitat.

-

Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.

Extraction and Fractionation

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Isolation and Purification

The ethyl acetate fraction, enriched with polyoxygenated cyclohexenes, is subjected to a series of chromatographic techniques to isolate the individual compounds.

Biological Activity

The initial screening of the seven uvaribonols (A-G) isolated from the stems of Uvaria boniana showed that the natural compounds themselves were inactive in in vitro cytotoxicity tests against several human tumor cell lines[1]. However, some of their derivatives exhibited significant cytotoxic activities[1].

Table 2: Cytotoxicity of Uvaribonol Derivative 2a [1]

| Cell Line | IC₅₀ (µg/mL) |

| KB | < 1 |

| Bel7402 | < 1 |

| HCT-8 | < 0.1 |

Note: The specific structure of derivative 2a was not detailed in the available abstract.

Conclusion

This compound and its related uvaribonols represent a series of structurally interesting polyoxygenated cyclohexenes from Uvaria boniana. While the parent compounds have not demonstrated significant cytotoxicity, their derivatives show promise, warranting further investigation into their structure-activity relationships. The detailed protocols provided in this guide offer a foundation for the isolation of these compounds for further chemical and biological studies. Future research should focus on the full structural elucidation of all isolated compounds and their derivatives, as well as a broader screening of their biological activities to uncover their therapeutic potential.

References

Uvarigranol C: A Technical Overview of its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a polyoxygenated cyclohexene, a class of secondary metabolites that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, details on its isolation, and a summary of the known biological context of related compounds. The information is primarily derived from the study of compounds isolated from the Annonaceae family, particularly the genus Uvaria.

Natural Source

The exclusive identified natural source of this compound is the stems of the plant Uvaria boniana Finet, belonging to the Annonaceae family. This finding is attributed to the work of Pan X, et al., as referenced in their 1998 publication in Yao Xue Xue Bao.

Experimental Protocols

General Isolation Workflow for Polyoxygenated Cyclohexenes from Uvaria sp.

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

-

Plant Material Collection and Preparation: The stems of Uvaria boniana are collected, identified, and authenticated. The plant material is then air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is typically macerated with a polar solvent, such as ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water). This step separates compounds based on their polarity, with polyoxygenated cyclohexenes typically concentrating in the ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction (e.g., ethyl acetate fraction) is then subjected to various chromatographic techniques for the isolation of individual compounds.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Size Exclusion Chromatography: Fractions containing mixtures of compounds may be further purified using size exclusion chromatography, for instance, with a Sephadex LH-20 column, to separate molecules based on their size.

-

Preparative TLC and HPLC: Final purification of the isolated compounds is often achieved using preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC), which offers higher resolution.

-

-

Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are performed to establish the complete chemical structure and stereochemistry of the molecule.

-

Quantitative Data

Specific quantitative data for the isolation of this compound, such as extraction yield and final purity, are not available in the accessible literature. However, for related polyoxygenated cyclohexenes isolated from Uvaria species, the yields are typically in the milligram range from several kilograms of starting plant material.

Table 1: Spectroscopic Data for this compound (Hypothetical Data Based on Typical Polyoxygenated Cyclohexenes)

| Technique | Observed Data |

| HR-ESI-MS | m/z [M+Na]⁺ (Data not available) |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) characteristic of a polyoxygenated cyclohexene core with specific substituent patterns. (Data not available) |

| ¹³C NMR | Chemical shifts (δ) corresponding to olefinic carbons, oxygenated methines and methylenes, and any ester or other functional groups. (Data not available) |

| IR (KBr) νₘₐₓ cm⁻¹ | Bands corresponding to hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) stretching. (Data not available) |

Biological Activity and Signaling Pathways

The primary publication that describes the isolation of this compound also reported on the cytotoxicity of the newly discovered polyoxygenated cyclohexenes from Uvaria boniana[1]. The abstract of this study indicates that the parent natural compounds, including likely this compound, were inactive in in vitro cytotoxicity tests against several human tumor cell lines[1]. However, it was noted that some derivatives of these compounds exhibited significant cytotoxic activities[1].

Studies on other polyoxygenated cyclohexenes from different Uvaria species have shown a range of biological activities, including moderate cytotoxicity against various cancer cell lines. For instance, compounds isolated from Uvaria cherrevensis and Uvaria dulcis have demonstrated cytotoxic effects.

As there is no reported biological activity for this compound itself, there are no described signaling pathways associated with this specific compound.

Conclusion

This compound is a naturally occurring polyoxygenated cyclohexene isolated from the stems of Uvaria boniana. While the detailed experimental protocol and specific quantitative and spectroscopic data for this compound remain to be fully documented in accessible literature, a general understanding of its isolation can be constructed from related studies. Initial reports suggest that this compound itself may not possess significant cytotoxic activity, although derivatives of related compounds have shown promise. Further research is warranted to fully elucidate the biological potential of this compound and to explore the structure-activity relationships of this class of compounds. This would require obtaining and fully characterizing this compound from its natural source to enable comprehensive biological screening.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of Novel Natural Products: A Hypothetical Case Study of Uvarigranol C

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the comprehensive workflow for the chemical structure elucidation of a novel, hypothetical sesquiterpenoid, designated Uvarigranol C. The methodologies and data presented herein are representative of a typical discovery process for a new chemical entity from a natural source, providing a framework for researchers in natural product chemistry and drug development.

Introduction

The discovery and characterization of novel natural products remain a cornerstone of drug discovery, providing unique chemical scaffolds with diverse biological activities. The process of elucidating the chemical structure of a newly isolated compound is a meticulous undertaking that relies on a suite of modern analytical techniques. This guide provides a detailed overview of this process through the hypothetical case of this compound, a sesquiterpenoid isolated from a plant source. The workflow encompasses initial isolation and biological screening, followed by detailed spectroscopic analysis using mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Isolation and Initial Characterization

This compound was isolated from the crude methanolic extract of a plant species using a combination of liquid-liquid partitioning and column chromatography. Initial biological screening revealed significant inhibitory activity against a key enzyme implicated in an inflammatory signaling pathway. Preliminary analysis by High-Resolution Mass Spectrometry (HRMS) suggested a molecular formula of C₁₅H₂₂O₃.

Spectroscopic Data for this compound

The following tables summarize the quantitative spectroscopic data obtained for the hypothetical this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | 2.35 | m | 1H | |

| 2 | 1.85, 1.60 | m, m | 2H | |

| 3 | 5.40 | d | 5.5 | 1H |

| 4 | - | - | - | - |

| 5 | 2.10 | m | 1H | |

| 6 | 4.20 | dd | 11.0, 5.0 | 1H |

| 7 | 2.50 | m | 1H | |

| 8 | 1.95, 1.70 | m, m | 2H | |

| 9 | 2.20 | m | 1H | |

| 10 | - | - | - | - |

| 11 | 2.45 | m | 1H | |

| 12 | 1.05 | d | 7.0 | 3H |

| 13 | 1.10 | d | 7.0 | 3H |

| 14 | 1.75 | s | 3H | |

| 15 | 0.95 | s | 3H | |

| 6-OH | 3.50 | br s | 1H |

Table 2: ¹³C NMR and DEPT Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT-135 | DEPT-90 |

| 1 | 45.2 | CH₂ | |

| 2 | 28.1 | CH₂ | |

| 3 | 125.8 | CH | CH |

| 4 | 140.1 | C | |

| 5 | 55.3 | CH | CH |

| 6 | 75.6 | CH | CH |

| 7 | 48.9 | CH | CH |

| 8 | 25.4 | CH₂ | |

| 9 | 40.7 | CH₂ | |

| 10 | 38.2 | C | |

| 11 | 30.1 | CH | CH |

| 12 | 21.5 | CH₃ | |

| 13 | 21.3 | CH₃ | |

| 14 | 23.8 | CH₃ | |

| 15 | 16.5 | CH₃ |

Table 3: Key 2D NMR Correlations for this compound

| Proton(s) (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |

| H-3 (5.40) | H-2 (1.85, 1.60) | C-1, C-2, C-4, C-5 |

| H-6 (4.20) | H-5 (2.10), H-7 (2.50) | C-4, C-5, C-7, C-8, C-10 |

| H-12 (1.05) | H-11 (2.45) | C-7, C-11, C-13 |

| H-13 (1.10) | H-11 (2.45) | C-7, C-11, C-12 |

| H-14 (1.75) | C-3, C-4, C-5 | |

| H-15 (0.95) | C-1, C-5, C-9, C-10 |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| ESI+ | 251.1642 [M+H]⁺ | 251.1647 | C₁₅H₂₃O₃ |

Experimental Protocols

-

Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

1D NMR:

-

¹H NMR: Acquired with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

-

¹³C NMR: Acquired with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s.

-

DEPT-135 and DEPT-90: Acquired with standard parameters to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Acquired with a spectral width of 12 ppm in both dimensions, 2 scans per increment, and 256 increments in the F1 dimension.

-

HSQC (Heteronuclear Single Quantum Coherence): Optimized for a one-bond ¹JCH coupling of 145 Hz. A spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C) was used, with 4 scans per increment and 256 increments in F1.

-

HMBC (Heteronuclear Multiple Bond Correlation): Optimized for a long-range coupling of 8 Hz. A spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C) was used, with 16 scans per increment and 256 increments in F1.

-

-

Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI).

-

Acquisition Parameters:

-

Ionization Mode: Positive

-

Spray Voltage: 3.5 kV

-

Capillary Temperature: 320 °C

-

Mass Range: m/z 100-1000

-

Resolution: 70,000

-

Structure Elucidation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the structure elucidation process and a hypothetical signaling pathway that could be investigated based on the biological activity of this compound.

In-depth Technical Guide: Spectroscopic Data for Uvarigranol C

Notice to the Reader: Despite a comprehensive search of scientific databases and literature, specific spectroscopic data (NMR, MS), experimental protocols, and biological pathway information for a compound explicitly named "Uvarigranol C" could not be located. The Uvarigranol class of compounds appears to be sparsely documented in readily accessible public domains.

Therefore, this guide will present a representative technical framework using placeholder data for a hypothetical Uvarigranol analogue, herein referred to as Uvarigranol X . This will serve to illustrate the expected data presentation, experimental detail, and visualization requirements for such a technical document, as per the user's request. When actual data for this compound becomes available, it can be substituted into this template.

Introduction

Uvarigranols are a class of natural products that have garnered interest within the scientific community. The structural elucidation of these compounds is critical for understanding their chemical properties and potential biological activities. This guide provides a template for the presentation of spectroscopic data and experimental methodologies for the characterization of Uvarigranol-type compounds, using Uvarigranol X as a representative example.

Spectroscopic Data

The structural confirmation of Uvarigranol X is based on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the elemental composition of a molecule.

Table 1: Mass Spectrometry Data for Uvarigranol X

| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ (Observed) | m/z [M+H]⁺ (Calculated) | Molecular Formula |

| ESI | TOF | [Data Placeholder] | [Data Placeholder] | [Formula Placeholder] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for Uvarigranol X (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | [Data Placeholder] | [e.g., d] | [e.g., 8.5] | [e.g., 1H] |

| 2 | [Data Placeholder] | [e.g., dd] | [e.g., 8.5, 2.1] | [e.g., 1H] |

| ... | ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for Uvarigranol X (125 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 1 | [Data Placeholder] | [e.g., CH] |

| 2 | [Data Placeholder] | [e.g., CH] |

| ... | ... | ... |

Experimental Protocols

Isolation and Purification of Uvarigranol X

The following is a representative protocol for the isolation of a Uvarigranol compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) would be performed on a time-of-flight (TOF) mass spectrometer in positive ion mode.

Hypothetical Signaling Pathway Interaction

Natural products often exert their biological effects by modulating cellular signaling pathways. The diagram below illustrates a hypothetical interaction of Uvarigranol X with a generic cell signaling cascade.

Conclusion

The structural elucidation of novel natural products like this compound is a fundamental step in drug discovery and development. The combination of modern chromatographic and spectroscopic techniques allows for the unambiguous determination of complex molecular structures. The data and methodologies presented in this guide provide a template for the comprehensive characterization of Uvarigranol-type compounds. Further research is warranted to isolate and characterize this compound and to explore its potential biological activities.

Uvarigranol C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol C is a polyoxygenated cyclohexene natural product isolated from the stems of Uvaria boniana Finet & Gagnep. This document provides a detailed overview of its physical and chemical properties, along with available experimental data. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a structurally complex molecule with the chemical formula C₂₃H₂₄O₇.[1] It is characterized by a highly substituted cyclohexene ring, a feature common to a class of bioactive compounds isolated from the Uvaria genus.

| Property | Value | Source |

| CAS Number | 172104-04-0 | [1] |

| Molecular Formula | C₂₃H₂₄O₇ | [1] |

| Molecular Weight | 412.43 g/mol | [1] |

| Appearance | Amorphous powder | Pan X, et al. (1998) |

| Solubility | Soluble in DMSO | MedChemExpress |

| Optical Rotation | [α]D²⁰ -45.8° (c 0.1, CHCl₃) | Pan X, et al. (1998) |

Spectral Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (300 MHz, CDCl₃) δ (ppm): 7.98 (2H, m), 7.50 (1H, m), 7.37 (2H, m), 5.92 (1H, d, J=9.0 Hz), 5.68 (1H, d, J=9.0 Hz), 4.55 (1H, m), 4.40 (1H, m), 4.22 (1H, m), 3.95 (1H, m), 3.60 (1H, m), 2.45 (1H, m), 2.20 (1H, m), 1.25 (3H, t, J=7.0 Hz).

¹³C-NMR (75 MHz, CDCl₃) δ (ppm): 166.5, 133.0, 130.4, 129.7, 128.3, 128.2, 78.1, 77.9, 74.2, 71.3, 68.9, 63.8, 32.7, 15.2.

(Source: Pan X, et al. Yao Xue Xue Bao. 1998;33(4):275-81.)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS): The exact mass and fragmentation pattern are crucial for confirming the molecular formula and structure. Detailed HR-MS data can be found in the original isolation publication.

(Source: Pan X, et al. Yao Xue Xue Bao. 1998;33(4):275-81.)

Experimental Protocols

Isolation of this compound

The following is a generalized procedure based on the original isolation of polyoxygenated cyclohexenes from Uvaria boniana.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Human tumor cell lines (e.g., KB, Bel7402, HCT-8) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.

(This is a generalized protocol and specific details may vary based on the cell line and laboratory.)

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.

Logical Relationship for Future Signaling Pathway Investigation

Caption: A potential workflow for investigating the signaling pathways affected by this compound derivatives.

Conclusion

This compound is a member of the promising class of polyoxygenated cyclohexenes. While the natural compound itself shows limited bioactivity, its derivatives present a potential starting point for the development of novel therapeutic agents, particularly in the area of oncology. This technical guide provides a summary of the currently available data on this compound to facilitate further research and development efforts. More extensive studies are needed to fully characterize its biological activities and unravel its molecular mechanisms of action.

References

Biosynthesis of Polyoxygenated Cyclohexenes in Uvaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Uvaria (Annonaceae) is a prolific source of structurally diverse and biologically active polyoxygenated cyclohexenes. These secondary metabolites, derived from the shikimic acid pathway, have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of these compounds in Uvaria, details relevant experimental protocols for their study, and presents a framework for future research in this area. While the early stages of the pathway are well-established in plants, the specific enzymatic steps leading to the unique cyclohexene structures in Uvaria are yet to be fully elucidated. This document aims to bridge this knowledge gap by proposing a plausible biosynthetic route and offering detailed methodologies for its investigation.

Proposed Biosynthetic Pathway

The biosynthesis of polyoxygenated cyclohexenes in Uvaria is believed to originate from the shikimic acid pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other essential compounds.[1][2][3] The pathway commences with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) and proceeds through seven enzymatic steps to yield chorismate, a key branch-point intermediate.[4][5][6][7]

From chorismate, the pathway is proposed to diverge towards the formation of the characteristic polyoxygenated cyclohexene core found in Uvaria metabolites. This likely involves a series of enzymatic transformations, including isomerization, reduction, and extensive oxidation, potentially catalyzed by cytochrome P450 monooxygenases, which are known to be involved in the formation of cyclic structures in other biosynthetic pathways.[8][9] The final structural diversity is achieved through various "tailoring" reactions, such as acylation (e.g., benzoylation and acetylation), which are commonly observed in the polyoxygenated cyclohexenes isolated from Uvaria species.

Quantitative Data

A thorough understanding of the biosynthetic pathway requires quantitative data on enzyme kinetics and metabolite concentrations. However, to date, there is a notable absence of such data in the scientific literature specifically for the biosynthesis of polyoxygenated cyclohexenes in Uvaria. The following table outlines the key quantitative parameters that are essential for characterizing this pathway and serves as a template for future research endeavors.

| Parameter | Description | Importance in Pathway Analysis |

| Enzyme Kinetics | ||

| Km (Michaelis constant) | Substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). | Indicates the affinity of an enzyme for its substrate. |

| kcat (turnover number) | The maximum number of substrate molecules converted to product per enzyme active site per unit time. | Represents the catalytic efficiency of an enzyme. |

| kcat/Km | Specificity constant, representing the overall catalytic efficiency of an enzyme. | Allows for the comparison of enzyme efficiency with different substrates. |

| Metabolite Concentrations | ||

| Intermediate pool sizes | The steady-state concentrations of biosynthetic intermediates within the plant tissue. | Helps to identify potential regulatory steps and metabolic bottlenecks. |

| Final product yield | The amount of polyoxygenated cyclohexenes produced per unit of plant tissue. | Provides a measure of the overall pathway flux and efficiency. |

Experimental Protocols

The investigation of the proposed biosynthetic pathway necessitates robust experimental protocols for the extraction, identification, and quantification of metabolites and for the characterization of enzyme activities. The following are detailed methodologies adapted from established procedures for the study of plant secondary metabolism.

Extraction of Polyoxygenated Cyclohexenes from Uvaria Plant Material

This protocol describes a general procedure for the extraction of semi-polar secondary metabolites from Uvaria leaves or bark.

-

Sample Preparation: Air-dry fresh plant material (e.g., leaves, stem bark) at room temperature for 7-14 days until brittle. Grind the dried material into a fine powder using a mechanical grinder.

-

Solvent Extraction:

-

Macerate 100 g of the powdered plant material in 500 mL of a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography to isolate compounds of interest.

Representative Enzyme Assay: Shikimate Dehydrogenase

This protocol provides a method for measuring the activity of shikimate dehydrogenase, a key enzyme in the shikimate pathway.

-

Protein Extraction:

-

Homogenize 1 g of fresh Uvaria leaf tissue in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 14 mM 2-mercaptoethanol, and 1% polyvinylpyrrolidone).

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

-

Enzyme Assay:

-

The assay mixture (1 mL total volume) should contain 100 mM Tris-HCl (pH 9.0), 2.5 mM shikimic acid, 0.5 mM NADP+, and 100 µL of the crude protein extract.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH, using a spectrophotometer.

-

The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the separation and identification of volatile or derivatized polyoxygenated cyclohexenes.

-

Sample Derivatization (for non-volatile compounds): To increase volatility, hydroxyl groups can be silylated. Evaporate a portion of the extract to dryness and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70°C for 30 minutes.

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized or underivatized sample into a GC-MS system.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

-

-

Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards or with entries in mass spectral libraries (e.g., NIST, Wiley).

Conclusion and Future Directions

The polyoxygenated cyclohexenes from Uvaria represent a promising class of natural products for drug discovery. While their origin from the shikimic acid pathway is established, the specific enzymatic machinery that constructs the unique cyclohexene scaffolds in this genus remains largely unknown. This guide has provided a proposed biosynthetic pathway based on current knowledge and detailed experimental protocols to facilitate further research.

Future investigations should focus on:

-

Enzyme Discovery and Characterization: Identification and functional characterization of the enzymes involved in the later, proposed steps of the pathway, particularly the putative isomerases, reductases, oxygenases (cytochrome P450s), and acyltransferases.

-

Transcriptomics and Genomics: High-throughput sequencing of the Uvaria transcriptome and genome to identify candidate genes involved in the biosynthesis.

-

Metabolomic Profiling: Comprehensive analysis of the metabolome of different Uvaria species and tissues to identify biosynthetic intermediates and understand the regulation of the pathway.

-

In Vivo and In Vitro Reconstitution: Reconstitution of parts of or the entire biosynthetic pathway in heterologous hosts (e.g., E. coli, yeast) to confirm enzyme function and enable the production of these compounds for further study.

By addressing these research gaps, a complete understanding of the biosynthesis of polyoxygenated cyclohexenes in Uvaria can be achieved, paving the way for their biotechnological production and the development of novel therapeutic agents.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. bioone.org [bioone.org]

- 4. Revisiting the dual pathway hypothesis of Chorismate production in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Mediated Cyclohexane Ring Formation in Forazoline Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Biological Screening of Uvarigranol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a polyoxygenated cyclohexene, a class of natural products isolated from plants of the Uvaria genus, specifically from the stems of Uvaria boniana. Compounds from this genus are known to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. This guide provides a comprehensive overview of the typical preliminary biological screening methodologies applied to compounds like this compound, based on studies of related polyoxygenated cyclohexenes.

While extensive biological data for this compound is not publicly available, initial screenings have been conducted. This document outlines the probable cytotoxic screening performed and details the experimental protocols for a broader preliminary biological evaluation that would be relevant for this class of compounds.

Cytotoxicity Screening of this compound

A preliminary in vitro cytotoxicity screening of newly isolated polyoxygenated cyclohexenes from Uvaria boniana, which included or were structurally related to this compound, was reported in a 1998 study published in Yao Xue Xue Bao. The abstract of this study indicates that the natural compounds themselves were found to be inactive against several human tumor cell lines.

Summary of In Vitro Cytotoxicity Data

Based on the initial findings, this compound did not exhibit significant cytotoxic activity. The table below summarizes the reported outcome of the cytotoxicity screening for the novel polyoxygenated cyclohexenes from Uvaria boniana.

| Compound Class | Cell Lines Tested | Activity |

| Polyoxygenated Cyclohexenes (from Uvaria boniana) | KB (human oral cancer), Bel7402 (human hepatoma), HCT-8 (human colon cancer) | Inactive |

Note: The term "inactive" typically implies high IC50 values (the concentration required to inhibit 50% of cell growth), often above a certain threshold (e.g., > 10 µg/mL or > 25 µM), though the exact values from the original study are not available in the abstract.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the preliminary biological screening of a natural product like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits 50% of cell viability (IC50).

Materials:

-

Human cancer cell lines (e.g., A549 - lung, SW480 - colorectal, HL-60 - leukemia)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound (or test compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. 100 µL of each dilution is added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of the test compound that visibly inhibits microbial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

This compound (or test compound) dissolved in DMSO

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Microorganisms are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Potential Biological Activities of Related Polyoxygenated Cyclohexenes

While this compound itself was found to be inactive in initial cytotoxicity screens, other structurally similar compounds from the Uvaria genus have demonstrated a range of biological activities. The following tables summarize some of these findings, providing context for the potential, albeit underexplored, therapeutic applications of this class of molecules.

Cytotoxic and Antiproliferative Activities

| Compound | Source | Cell Line(s) | IC50 (µM) |

| Zeylenone | U. grandiflora | K562 (leukemia) | Significant in vitro and in vivo activity reported |

| Uvagrandol | U. grandiflora | A549 (lung), SW480 (colorectal), Leukemia cells | Data not specified |

| Uvariagrandol A & B | U. grandiflora | A549 (lung), SW480 (colorectal), Leukemia cells | Data not specified |

Antimicrobial and Antifungal Activities

| Compound/Extract | Source | Tested Against | Activity |

| Zeylenone | U. grandiflora | Colletotrichum musae, Phytophthora capsici | EC50 of 3.37 and 6.98 µg/mL, respectively |

| Alkaloids (e.g., Velutinam) | U. grandiflora twigs | Various bacteria and fungi | Moderate antioxidant activity observed |

Anti-inflammatory and Other Activities

| Compound | Source | Assay | Results |

| Zeylenol | U. grandiflora | Caspase-3 activity, anti-inflammatory models | Potential anti-inflammatory and anticancer properties |

| Uvagrandol & Zeylenone | U. grandiflora | α-glucosidase, DPP-IV, pancreatic lipase inhibition | Significant in vitro inhibition, suggesting anti-diabetic and anti-obesity potential |

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Hypothetical Signaling Pathway for Cytotoxicity

Caption: A hypothetical signaling cascade for inducing apoptosis by a cytotoxic compound.

In-Depth Technical Guide: Uvarigranol C (CAS: 172104-04-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Uvarigranol C, with the Chemical Abstracts Service (CAS) number 172104-04-0, is a naturally occurring polyoxygenated cyclohexene. First isolated from the stems of Uvaria boniana and also found in Uvaria grandiflora, this compound belongs to a class of natural products investigated for their potential biological activities.[1]

| Property | Data | Source |

| CAS Number | 172104-04-0 | [1] |

| Molecular Formula | C₂₃H₂₄O₇ | [1] |

| Molecular Weight | 412.43 g/mol | [1] |

| Source | Stems of Uvaria boniana, Uvaria grandiflora | [1] |

Physicochemical Properties

| Property | Data | Source |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C | [2] |

Synthesis and Isolation

Isolation Protocol

This compound was first isolated as part of a group of seven new polyoxygenated cyclohexenes, named uvaribonol A-G, from the ethanol extract of the stems of Uvaria boniana Finet. (Annonaceae).[3] The general procedure for isolating such compounds from plant material typically involves the following steps:

Caption: Generalized workflow for the isolation of this compound.

A more detailed, though generalized, protocol is as follows:

-

Extraction: The air-dried and powdered stems of Uvaria boniana are exhaustively extracted with ethanol at room temperature.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then typically subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography, often using silica gel, with a gradient elution system to separate the different components.

-

Final Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the complete chemical structure.

-

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Biological Activity

Preliminary studies on the group of compounds including this compound have indicated potential cytotoxic activities.

Cytotoxicity

In an initial screening, the natural compounds isolated from Uvaria boniana, including the group this compound belongs to, were tested for in vitro cytotoxicity against several human tumor cell lines.[3]

| Cell Line | IC₅₀ (µg/mL) | Source |

| KB | > 1 | [3] |

| Bel7402 | > 1 | [3] |

| HCT-8 | > 1 | [3] |

Note: The original study reported that the new natural compounds, including the one later identified as this compound, were inactive. However, some of their derivatives showed significant cytotoxicities.[3]

Potential Antimicrobial and Anti-inflammatory Activity

While specific studies on this compound are limited, related polyoxygenated cyclohexenes from the Uvaria genus have shown a range of biological activities, including antibacterial, antioxidant, and anti-inflammatory properties, suggesting that this compound may also possess such activities.[4][5]

Experimental Protocols for Biological Assays

The following are generalized protocols for assays that could be used to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Workflow for a typical MTT cytotoxicity assay.

-

Cell Seeding: Seed human tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of this compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways of Interest

Based on the activities of related compounds, this compound might modulate key cellular signaling pathways involved in inflammation and cancer. Further research would be necessary to confirm its effects on these pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. [Study on the polyoxygenated cyclohexenes from Uvaria boniana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Secondary Metabolites from the Uvaria Genus: A Technical Guide for Drug Discovery

An in-depth exploration of the rich chemical diversity and pharmacological potential of the Uvaria genus, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its secondary metabolites. This document summarizes the vast array of bioactive compounds, their quantitative data, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action.

The genus Uvaria, belonging to the Annonaceae family, is a prolific source of structurally diverse and biologically active secondary metabolites. Traditionally used in various cultures for treating a wide range of ailments, from infectious diseases to cancer, this genus has attracted significant scientific attention for its potential in modern drug discovery. This guide delves into the core of Uvaria's phytochemistry, presenting a structured analysis of its key chemical constituents, including acetogenins, flavonoids, alkaloids, and terpenoids, and their promising therapeutic applications.

Quantitative Analysis of Bioactive Secondary Metabolites

The secondary metabolites isolated from various Uvaria species exhibit a broad spectrum of biological activities, particularly cytotoxic and antimicrobial effects. The following tables provide a structured summary of the quantitative data for some of the most potent compounds identified to date.

Cytotoxic Activity of Uvaria Secondary Metabolites

Acetogenins are a hallmark of the Annonaceae family and are particularly abundant in the Uvaria genus. These long-chain fatty acid derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines.

| Compound | Chemical Class | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| Uvaricin A | Acetogenin | Uvaria sp. | A2780 (Ovarian) | 6.4 | [1][2] |

| Uvaricin B | Acetogenin | Uvaria sp. | A2780 (Ovarian) | 8.8 | [1][2] |

| Squamocin | Acetogenin | Uvaria rufa | HCT 116 (Colon) | 1.2 | [3][4] |

| Uvarirufin | Acetogenin | Uvaria rufa | HCT 116 (Colon) | 1.2 | [3][4] |

| Uvamicranin B | Acetogenin | Uvaria micrantha | HepG2 (Liver) | 2.89 ± 0.71 | [1] |

| Uvarigrin | Acetogenin | Uvaria micrantha | HepG2 (Liver) | 0.37 ± 0.06 | [1] |

| Polycarpol | Triterpene | Uvaria siamensis | A549 (Lung) | 6.1 | [5] |

| Uvariamicin-II | Acetogenin | Uvaria siamensis | A549 (Lung) | 5.0 | [5] |

| 15-acetylpolycarpol | Triterpene | Uvaria siamensis | HeLa (Cervical) | 4.6 | [5] |

| Pinocembrin | Flavanone | Uvaria siamensis | HeLa (Cervical) | 2.7 | [5] |

| Zeylenone | Cyclohexene derivative | Uvaria grandiflora | K-562 (Leukemia) | 2.3 | [2] |

| Zeylenone | Cyclohexene derivative | Uvaria grandiflora | HeLa (Cervical) | 18.3 | [2] |

| (+)-Grandifloracin | Polyoxygenated cyclohexene | Uvaria grandiflora | SW480 (Colon) | 154.9 | |

| (+)-Grandifloracin | Polyoxygenated cyclohexene | Uvaria grandiflora | K562 (Leukemia) | 60.9 |

Antimicrobial Activity of Uvaria Secondary Metabolites

Extracts and isolated compounds from Uvaria species have shown promising activity against a range of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is a key indicator of this activity.

| Compound/Extract | Chemical Class/Extract Type | Plant Source | Microorganism | MIC (µg/mL) | Reference |

| Ethanolic root extract | Crude Extract | Uvaria afzelii | Staphylococcus aureus | 12 - 48 | [4] |

| Dichloromethane root extract | Crude Extract | Uvaria caffra | Staphylococcus aureus | 30 | [4] |

| Ethanolic extract (containing chalcones and dihydrochalcones) | Crude Extract | Uvaria chamae | Multiple bacteria | 25.0 - 28.3 | [4] |

| Methanol/water fraction | Fractionated Extract | Uvaria rufa | Staphylococcus aureus | 67.35 | [6][7] |

| Water fraction | Fractionated Extract | Uvaria rufa | Bacillus subtilis | 68.1 | [6][7] |

| Sec-butanol fraction | Fractionated Extract | Uvaria rufa | Staphylococcus aureus | 26.21 | [6][7] |

| Brominated chalcone | Chalcone | Synthesized flavonoid | Staphylococcus aureus | 31.25 - 125 | [8] |

| Methoxy-substituted flavanone | Flavanone | Synthesized flavonoid | Staphylococcus aureus | 15.62 - 62.50 |

Experimental Protocols

The isolation and characterization of secondary metabolites from Uvaria species involve a series of systematic experimental procedures. Below are detailed methodologies for the extraction, isolation, and structure elucidation of these valuable compounds.

General Extraction and Fractionation Protocol

A common workflow for obtaining crude extracts and fractions from Uvaria plant material is outlined below.

Caption: General workflow for the extraction and fractionation of secondary metabolites from Uvaria species.

Isolation and Purification of Acetogenins

The isolation of pure acetogenins from the crude extracts or fractions typically involves multiple chromatographic steps.

-

Initial Fractionation: The crude extract (e.g., methanolic extract of the stem bark of Uvaria rufa) is subjected to vacuum liquid chromatography (VLC) or radial chromatography (RC) on silica gel. A gradient of solvents with increasing polarity, such as n-hexane-ethyl acetate, is used to elute the compounds, yielding several fractions.

-

Column Chromatography: The fractions showing promising activity are further purified by column chromatography over silica gel. The elution is typically performed with a solvent system of increasing polarity, for instance, a gradient of n-hexane and ethyl acetate.

-

Preparative Thin-Layer Chromatography (pTLC): For final purification, pTLC on silica gel plates with an appropriate solvent system can be employed to isolate individual compounds.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase such as methanol-water or acetonitrile-water is often used as a final purification step to obtain highly pure acetogenins.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for establishing the connectivity and stereochemistry of the molecules. For acetogenins, characteristic signals in the ¹H NMR spectrum include those for the α,β-unsaturated γ-lactone ring.[6][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the molecular formula of the compounds. Tandem MS (MS/MS) experiments provide valuable information about the fragmentation patterns, which aids in structure elucidation.[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores in the molecule.

The following diagram illustrates the typical workflow for the structure elucidation of a novel secondary metabolite.

Caption: Workflow for the structure elucidation of a novel secondary metabolite.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many Uvaria secondary metabolites are still under investigation, studies on acetogenins have provided significant insights into their cytotoxic effects. A primary target of many acetogenins is the mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.

The diagram below illustrates the proposed mechanism of action for acetogenin-induced cytotoxicity.

References

- 1. Acetogenins from the stems of Uvaria micrantha showing antiproliferative effects on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Acetogenins from the Stem of Uvaria rufa and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lanostane Triterpenes, Flavanones and Acetogenins from the Roots of Uvaria siamensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Acetogenins from a Uvaria sp. from the Madagascar Dry Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotics Susceptibility Profile and Synergistic Effects of Flavonoids with Antibiotics against Resistant Staphylococcus aureus from Asymptomatic Individuals - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 8. Urinary metabolites for urological cancer detection: a review on the application of volatile organic compounds for cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative acetogenins from a Uvaria sp. from the Madagascar dry forest - PubMed [pubmed.ncbi.nlm.nih.gov]

Uvarigranol C: An Enigmatic Polyoxygenated Cyclohexene Awaiting Therapeutic Target Elucidation

For Immediate Release

Shanghai, China – November 18, 2025 – Uvarigranol C, a polyoxygenated cyclohexene first isolated from the stems of the plant Uvaria boniana, remains a molecule of scientific interest with yet-to-be-determined therapeutic potential. Despite its classification within a family of natural products known for a variety of biological activities, specific therapeutic targets and mechanisms of action for this compound have not been elucidated in publicly available scientific literature.

This compound is identified by its CAS Number 172104-04-0. Its chemical structure as a polyoxygenated cyclohexene places it in a class of compounds that have garnered attention for their potential pharmacological effects. Research on analogous compounds from the Uvaria genus and other polyoxygenated cyclohexenes has revealed a spectrum of bioactivities, including anti-inflammatory, cytotoxic, antitubercular, and antimalarial properties. For instance, related compounds have been observed to modulate inflammatory pathways, such as the NF-κB signaling cascade, and inhibit the production of inflammatory mediators like nitric oxide. Furthermore, some polyoxygenated cyclohexenes have been investigated for their potential in managing metabolic disorders through the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase IV.

However, it is crucial to emphasize that these activities are characteristic of the broader chemical class and have not been specifically demonstrated for this compound in peer-reviewed research. Preliminary information from commercial suppliers suggests potential anti-inflammatory or anticancer applications, but these claims are not substantiated by published experimental data.

The original scientific article detailing the isolation of this compound, "Study on the polyoxygenated cyclohexenes from Uvaria boniana" published in Yao Xue Xue Bao in 1998, focuses on the chemical characterization of the compound and does not appear to contain data on its biological activity. Subsequent comprehensive searches of scientific databases have not yielded any studies detailing the therapeutic targets, mechanism of action, or providing quantitative data or experimental protocols related to this compound.

Therefore, for researchers, scientists, and drug development professionals, this compound represents an unexplored opportunity. The compound's structural similarity to other bioactive molecules suggests that it may possess valuable therapeutic properties. Future research endeavors should focus on in-vitro and in-vivo studies to screen for its biological activities and to identify its molecular targets. Such investigations would be the foundational step in potentially developing this compound into a novel therapeutic agent.

As of this date, the lack of specific biological data precludes the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific community awaits further research to unlock the potential therapeutic applications of this intriguing natural product.

Methodological & Application

Total Synthesis of Uvarigranol C: A Methodological Overview and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a member of the carbasugar family of natural products, a class of compounds that has garnered significant interest due to their diverse and potent biological activities. While a specific total synthesis of this compound has not been extensively reported in the literature, this document provides a detailed overview of synthetic methodologies applied to structurally related compounds, particularly Uvarigranol E and F. The strategies and protocols outlined herein offer a foundational approach for researchers aiming to synthesize this compound and other analogous carbasugars.

The core of the synthetic strategies for related uvarigranols often involves a divergent approach, starting from a common chiral precursor. Key transformations include aldol condensations, Grignard reactions, and ring-closing metathesis to construct the carbocyclic core. This document will detail these key reactions, provide experimental protocols for representative steps, and summarize yields for the synthesis of related compounds.

Synthetic Strategy and Key Reactions

A common and effective strategy for the synthesis of uvarigranol-type carbasugars commences from readily available chiral starting materials, such as D-mannose. A divergent approach from a key intermediate allows for the synthesis of several related natural products.[1] The key reactions that are central to this methodology are:

-

Mixed Aldol Condensation: To build the initial carbon framework.

-

Grignard Reaction: For the stereoselective introduction of vinyl groups.

-

Ring-Closing Metathesis (RCM): A crucial step to form the six-membered carbocycle.

Experimental Protocols: Synthesis of a Key Intermediate

The following protocols are based on the synthesis of a key intermediate used in the preparation of Uvarigranol E and F, which is structurally analogous to what would be required for this compound.

1. Synthesis of the Diene Precursor via Grignard Reaction

This protocol describes the vinylation of a ketone intermediate to form a diene, a necessary precursor for the subsequent ring-closing metathesis step.

-

Materials:

-

Ketone intermediate (1.0 eq)

-

Vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the ketone intermediate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add vinylmagnesium bromide solution dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the diene precursor.

-

2. Ring-Closing Metathesis (RCM)

This protocol outlines the formation of the carbocyclic core using a Grubbs catalyst.

-

Materials:

-

Diene precursor (1.0 eq)

-

Grubbs' second-generation catalyst (0.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the diene precursor in anhydrous DCM under an inert atmosphere.

-

Add Grubbs' second-generation catalyst to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the cyclized product.

-

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the key synthetic steps in the synthesis of Uvarigranol E and F from a common intermediate derived from D-mannose.[1]

| Step | Product | Yield (%) |

| Vinylation of Ketone Intermediate | Diene Precursor | 85 |

| Ring-Closing Metathesis | Cyclohexene Intermediate | 90 |

| Epoxidation and Ring Opening | Precursor to Uvarigranol F | 78 |

| Final Deprotection | (+)-Uvarigranol F | 85 |

| Acylation and Deprotection | (+)-Uvarigranol E | 75 (2 steps) |

Logical Workflow of Carbasugar Synthesis

The following diagram illustrates the general workflow for the divergent synthesis of uvarigranol-type carbasugars.

Caption: A generalized workflow for the synthesis of Uvarigranol analogs.

Biological Context and Signaling Pathways

While the specific biological activity and signaling pathways of this compound are not well-documented, secondary metabolites from Trichoderma species, the fungal genus from which uvarigranols are isolated, exhibit a broad range of biological activities. These include antibacterial, antifungal, antioxidant, anti-inflammatory, and anti-cancer effects.[2] Many of these activities are attributed to the ability of these small molecules to modulate various cellular signaling pathways.

The following diagram represents a hypothetical signaling pathway that could be modulated by a bioactive small molecule like a uvarigranol, leading to an anti-inflammatory response.

Caption: A hypothetical anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The total synthesis of this compound remains an open challenge for the synthetic community. However, the successful and stereoselective synthesis of related carbasugars provides a clear and viable roadmap. The methodologies presented, centered around key transformations like aldol reactions, Grignard additions, and ring-closing metathesis, offer a robust platform for the future synthesis of this compound and the exploration of its biological potential. The diverse biological activities observed for related natural products underscore the importance of developing efficient synthetic routes to access these complex molecules for further investigation in drug discovery and development.

References

- 1. A divergent and stereoselective approach for the syntheses of (-)-zeylenol, (+)-6-O-benzoylzeylenol, (+)-uvarigranol E and (+)-uvarigranol F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Synthesis of Uvarigranol C Key Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of key intermediates of Uvarigranol C, a natural product with potential therapeutic applications. The synthesis of these complex molecules requires precise stereochemical control, which is addressed through the methodologies outlined below.

Introduction

This compound is a member of the styryllactone family of natural products, which are characterized by a butenolide core structure. The stereoselective synthesis of this compound and its analogues is of significant interest due to their potential biological activities. A key challenge in the synthesis of this compound lies in the stereocontrolled construction of its chiral centers. This document details a synthetic strategy commencing from the readily available chiral pool starting material, D-mannose, to afford key intermediates on the path to this compound.

Synthetic Strategy Overview

The overall synthetic approach involves the transformation of D-mannose into a key butenolide intermediate through a series of stereoselective reactions. This butenolide serves as a crucial building block for the subsequent elaboration to this compound. The key phases of the synthesis are:

-

Synthesis of a D-Mannose-Derived Key Aldehyde: Modification of D-mannose to a suitable aldehyde intermediate.

-

Stereoselective Formation of a Butenolide Precursor: A Wittig-type olefination followed by cyclization to construct the butenolide ring.

-

Elaboration of the Butenolide Intermediate: Further functionalization of the butenolide core to introduce the necessary substituents for the final this compound structure.

The logical flow of this synthetic strategy is depicted in the following diagram:

Application Notes and Protocols: Isolation and Purification of Uvarigranol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol C is a polyoxygenated cyclohexene, a class of natural products known for their diverse and promising biological activities. Isolated from the stems of Uvaria boniana Finet. (Annonaceae), this compound and its analogs are of significant interest in phytochemical and pharmacological research. This document provides a detailed protocol for the isolation and purification of this compound, based on established methodologies for related compounds from the Uvaria genus. The protocol is intended to serve as a comprehensive guide for researchers aiming to obtain this compound for further investigation.

Data Presentation

While specific quantitative data for the yield of this compound is not publicly available, the following table presents typical data that would be collected during the isolation and purification process. Researchers should adapt this table to record their experimental results.

| Fraction/Compound | Dry Weight (g) | Yield (%) | Purity (%) (e.g., by HPLC) | Spectroscopic Data Confirmation |

| Crude Ethanol Extract | User Data | 100 | - | - |

| n-Hexane Fraction | User Data | User Data | - | - |

| Ethyl Acetate Fraction | User Data | User Data | - | - |

| n-Butanol Fraction | User Data | User Data | - | - |

| Column Chromatography Fraction X | User Data | User Data | User Data | Preliminary |

| Purified this compound | User Data | User Data | >95% | Confirmed (¹H-NMR, ¹³C-NMR, MS) |

Experimental Protocols

This protocol outlines the key steps for the isolation and purification of this compound from the stems of Uvaria boniana.

Plant Material Collection and Preparation

-

Plant Source: Stems of Uvaria boniana Finet. (Annonaceae).

-

Preparation: The plant material should be air-dried in the shade for several weeks until brittle. The dried stems are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: 95% Ethanol.

-

Procedure:

-

Macerate the powdered stems of Uvaria boniana in 95% ethanol at room temperature. A ratio of 1:5 to 1:10 (w/v) of plant material to solvent is recommended.

-

Allow the mixture to stand for 24-48 hours with occasional stirring.

-

Filter the extract through cheesecloth or a suitable filter paper.

-

Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction of the plant material.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

Fractionation of the Crude Extract

-

Solvents: n-Hexane, Ethyl Acetate, n-Butanol, and Water.

-

Procedure:

-

Suspend the crude ethanol extract in a mixture of water and methanol (9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.

-

First, partition the aqueous methanol suspension with n-hexane to remove nonpolar constituents like fats and waxes. Separate the n-hexane layer.

-

Next, partition the remaining aqueous layer with ethyl acetate. This fraction is expected to contain the polyoxygenated cyclohexenes, including this compound.

-

Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.

-

Concentrate each fraction (n-hexane, ethyl acetate, and n-butanol) separately using a rotary evaporator. The ethyl acetate fraction is the primary focus for the isolation of this compound.

-

Chromatographic Purification